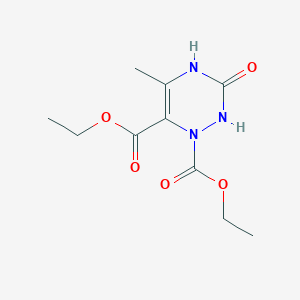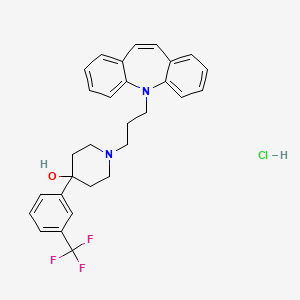
4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol is a complex organic compound with a unique structure It is characterized by the presence of a piperidinol group, a dibenzazepine moiety, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol involves multiple steps. The process typically starts with the preparation of the piperidinol core, followed by the introduction of the dibenzazepine and trifluoromethyl groups. The final step involves the formation of the hydrochloride salt and the addition of ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The piperidinol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dibenzazepine moiety can be reduced to form more saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinol group may yield piperidones, while reduction of the dibenzazepine moiety may produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.
Biology
In biology, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on neurological disorders, given the presence of the dibenzazepine moiety, which is known to interact with neurotransmitter systems.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its trifluoromethyl group imparts unique chemical and physical characteristics that can be exploited in various applications.
作用機序
The mechanism of action of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol involves its interaction with specific molecular targets. The dibenzazepine moiety may interact with neurotransmitter receptors, while the piperidinol group may modulate enzyme activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
4-Piperidone: Similar in structure but lacks the dibenzazepine and trifluoromethyl groups.
Piperidin-4-ol: Contains the piperidinol core but does not have the additional functional groups present in the target compound.
N-Boc-4-piperidinol: A derivative of piperidinol with a Boc protecting group.
Uniqueness
The uniqueness of 4-Piperidinol, 1-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride, ethanol lies in its combination of functional groups. The presence of the dibenzazepine moiety, trifluoromethyl group, and piperidinol core provides a distinct set of chemical and biological properties that are not found in similar compounds.
特性
CAS番号 |
26369-04-0 |
|---|---|
分子式 |
C29H30ClF3N2O |
分子量 |
515.0 g/mol |
IUPAC名 |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C29H29F3N2O.ClH/c30-29(31,32)25-10-5-9-24(21-25)28(35)15-19-33(20-16-28)17-6-18-34-26-11-3-1-7-22(26)13-14-23-8-2-4-12-27(23)34;/h1-5,7-14,21,35H,6,15-20H2;1H |
InChIキー |
MPDCWXMIVDTQPW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



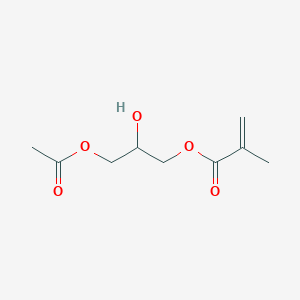
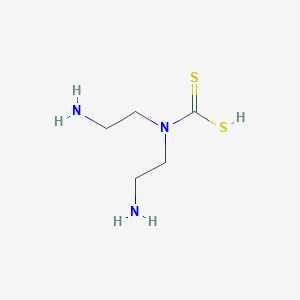
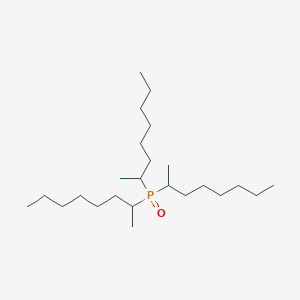


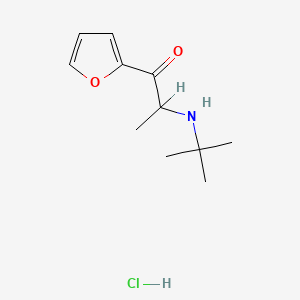
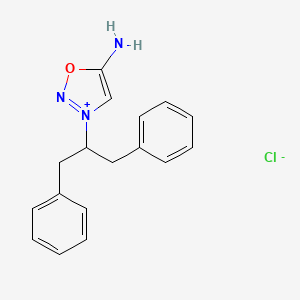
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
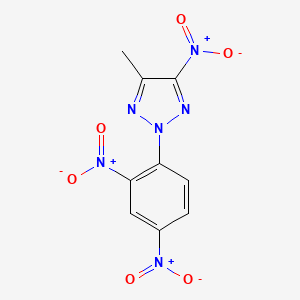

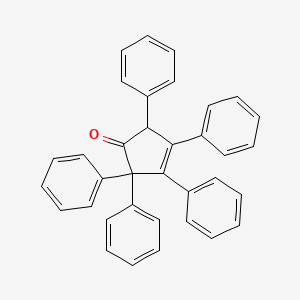
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
